molecular formula C9H8BrF2NO2 B13841098 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide

Cat. No.: B13841098
M. Wt: 280.07 g/mol
InChI Key: GSWXFANTCBUHSG-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H8BrF2NO2 and a molecular weight of 280.07 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-bromo-2,2-difluoroacetamide with 4-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile. The mixture is refluxed at 80°C for 24 hours, followed by filtration and purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,2-difluoro-N-phenylacetamide
  • N-(2-Bromo-4-methoxyphenyl)acetamide

Uniqueness

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. The methoxy group also adds to its distinctiveness by influencing its solubility and reactivity .

Biological Activity

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains bromine and fluorine substituents, which are known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C9H10BrF2N O2. Key structural features include:

  • Bromine and Fluorine Atoms : These halogens contribute to the compound's reactivity and biological activity.
  • Methoxy Group : The presence of a methoxy group on the phenyl ring may influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including:

  • Radical Reactions : The compound can undergo radical reactions due to the presence of the bromine atom, which can lead to the formation of reactive intermediates.
  • Substitution Reactions : The difluoromethyl group enhances electrophilicity, making it suitable for nucleophilic attack by biological molecules.

These mechanisms suggest that the compound may interact with specific biological targets, leading to therapeutic effects.

Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiparasitic activity. For example:

  • In a study focusing on malaria treatment, compounds derived from this scaffold were shown to inhibit the PfATP4 protein associated with Na+^+-ATPase activity in Plasmodium falciparum, demonstrating potential as antimalarial agents .
  • Optimized analogs displayed improved aqueous solubility and metabolic stability while maintaining efficacy against both asexual and transmission stages of malaria parasites .

Anticancer Potential

Research has also explored the anticancer properties of this compound. The incorporation of fluorinated groups has been linked to enhanced selectivity for cancer cells:

  • A study reported that fluorinated compounds can selectively target cancerous cells while sparing normal cells, reducing side effects associated with traditional chemotherapeutics .

Case Studies

  • Study on Antimalarial Activity :
    • Objective : To evaluate the efficacy of this compound derivatives against malaria.
    • Findings : The lead compound showed a 30% reduction in parasitemia in a P. berghei mouse model at a dosage of 40 mg/kg. Enhanced metabolic stability was observed with specific structural modifications .
  • Anticancer Activity Assessment :
    • Objective : To assess the selective toxicity of fluorinated derivatives towards cancer cells.
    • Findings : Compounds demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells, indicating their potential as targeted cancer therapies .

Data Tables

Compound NameActivity TypeEfficacy (EC50)Study Reference
This compoundAntimalarial0.395 μM
Fluorinated Derivative AAnticancer0.064 μM
Fluorinated Derivative BAntiparasitic0.577 μM

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

2-bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H8BrF2NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

GSWXFANTCBUHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(F)(F)Br

Origin of Product

United States

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